2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine
CAS No.:
Cat. No.: VC13442275
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14Cl2N2 |
---|---|
Molecular Weight | 245.14 g/mol |
IUPAC Name | 2-chloro-5-[(4-chloropiperidin-1-yl)methyl]pyridine |
Standard InChI | InChI=1S/C11H14Cl2N2/c12-10-3-5-15(6-4-10)8-9-1-2-11(13)14-7-9/h1-2,7,10H,3-6,8H2 |
Standard InChI Key | MILSEGOEWHMQJP-UHFFFAOYSA-N |
SMILES | C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl |
Canonical SMILES | C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine involves multi-step processes:
-
Chlorination of 2-Chloro-5-methylpyridine: Direct chlorination using chlorine gas in the presence of radical initiators (e.g., benzoyl peroxide) yields 2-chloro-5-chloromethylpyridine .
-
Nucleophilic Substitution: Reacting 2-chloro-5-chloromethylpyridine with 4-chloropiperidine in a polar aprotic solvent (e.g., DMF) forms the target compound .
Key Reaction Conditions:
-
Solvents: Trichlorobenzene or toluene for high-boiling-point stability .
-
Catalysts: Phosphorus oxychloride (POCl₃) enhances reaction efficiency .
Table 1: Synthetic Optimization Parameters
Physicochemical Properties
-
Boiling Point: ~250°C (extrapolated from similar chloropyridines) .
-
Solubility: Low in water; soluble in DMSO, methanol, and chlorinated solvents .
Applications in Drug Discovery
Pharmaceutical Intermediate
The compound serves as a precursor for histamine H₂-receptor antagonists (e.g., Lafutidine). Its piperidine moiety facilitates binding to enzymatic pockets, while the chloro groups enhance metabolic stability .
Biological Activity
-
Enzyme Inhibition: Structural analogues demonstrate cytochrome P450 (CYP) inhibition, suggesting potential for drug-drug interaction studies .
-
Antimicrobial Potential: Chloropyridines exhibit activity against Plasmodium berghei (malaria parasite) .
Table 2: Biological Data for Analogues
Activity | IC₅₀/EC₅₀ | Model System | Source |
---|---|---|---|
CYP3A4 Inhibition | 12 µM | Human liver microsomes | |
Antimalarial Efficacy | 90% | P. berghei mice |
Comparative Analysis with Analogues
Structural Analogues
-
2-Chloro-4-(piperidin-1-ylmethyl)pyridine (CAS: 146270-01-9): Lacks the 4-chloro substituent on piperidine, reducing steric hindrance .
-
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 861211-48-5): Methyl group enhances lipophilicity but decreases polarity .
Table 3: Comparative Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume